molecular formula C22H42O4 B1617648 Dihexyl sebacate CAS No. 2449-10-7

Dihexyl sebacate

Cat. No.: B1617648
CAS No.: 2449-10-7
M. Wt: 370.6 g/mol
InChI Key: GQIDSVPVVYHXAP-UHFFFAOYSA-N
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Description

Dihexyl sebacate is a chemical compound with the molecular formula C22H42O4 . It has an average mass of 370.566 Da and a monoisotopic mass of 370.308319 Da .


Synthesis Analysis

This compound can be synthesized through an esterification reaction. This involves adding sebacic acid, hexyl alcohol, and concentrated sulfuric acid into a reaction kettle. The mixture is stirred and heated to initiate a boiling reaction under micro-vacuum. The mixture is kept in a boiling reflux state to separate water .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The IUPAC Standard InChIKey for this compound is GQIDSVPVVYHXAP-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 398.2±10.0 °C at 760 mmHg, and a flash point of 178.6±17.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .

Scientific Research Applications

Catalytic Synthesis

  • Dihexyl sebacate can be synthesized efficiently using various catalysts, significantly enhancing the yield and purity of the product. Research has identified optimal catalysts and conditions for this process. For instance, silicotungstic acid has been found to be an effective catalyst, achieving over 95% yield in the production of this compound from sebacic acid and n-hexanol (Zi Jun-feng, 2005). Another study utilized solid superacid SO_4~(2-)/TiO_2-ZrO_2 for the synthesis, reaching a high yield of 98.41% (Yang Xiao-dong, 2007).

Lubricant Applications

  • This compound has been studied for its lubricity characteristics. For example, its pour point, flash point, and oxidation stability were analyzed, revealing that the branching in the alcohol used in its synthesis affects these properties (W. Ahmed, J. Salimon, M. Yarmo, 2014). The oxidative degradation of this compound and its influence on tribological behavior were also studied, showing that degradation products formed during oxidation can significantly affect its lubrication properties (Yanxia Wu, Weimin Li, M. Zhang, Xiaobo Wang, 2013).

Corrosion Inhibition

  • This compound has been examined for its potential as a corrosion inhibitor. A study found that it can suppress the electrochemical reaction by forming a protective film on steel surfaces, making it a useful agent for preventing corrosion in specific environments (Yang Jixing, 2007).

Thermodynamic Properties

Cleaning and Removal

  • This compound's removal from metals has been studied, with findings suggesting effective cleaning methods using detergents and solvents. This is important for applications where the complete removal of the substance is necessary, such as in high-pressure calibrations using stainless steel parts (M. Hartley, K. Archuleta, 2013).

Biomedical Applications

Safety and Hazards

Dihexyl sebacate has been classified for acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . In case of fire, CO2, Dry Chemical, or Water Fog can be used as extinguishing media .

Biochemical Analysis

Biochemical Properties

It is known that esters like dihexyl sebacate can undergo hydrolysis in the presence of enzymes such as esterases or lipases, breaking down into alcohol and acid components . This process could potentially involve interactions with various enzymes and proteins, but specific interactions of this compound with biomolecules have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. As an ester, it could potentially undergo hydrolysis within cells, a process that could be catalyzed by enzymes such as esterases or lipases. This could result in the production of hexanol and sebacic acid, which could then participate in various biochemical reactions . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. As an ester, it could potentially be metabolized through hydrolysis, yielding hexanol and sebacic acid . The specific enzymes or cofactors involved in this process, as well as any effects on metabolic flux or metabolite levels, have not been reported.

Transport and Distribution

Given its lipophilic nature, it could potentially diffuse across cellular membranes . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported.

Subcellular Localization

The subcellular localization of this compound is not well-documented. As a lipophilic compound, it could potentially associate with lipid-rich areas of the cell, such as the plasma membrane or intracellular lipid droplets. Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .

Properties

IUPAC Name

dihexyl decanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIDSVPVVYHXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179251
Record name Dihexyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2449-10-7
Record name Dihexyl sebacate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2449-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihexyl sebacate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihexyl sebacate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexyl sebacate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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